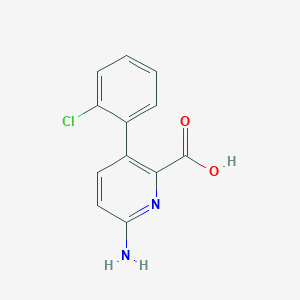
2-(3,5-Difluorophenyl)-5-hydroxypyridine, 95%
Vue d'ensemble
Description
2-(3,5-Difluorophenyl)-5-hydroxypyridine, 95% (2-DFH-5HP) is an organic compound with a molecular formula of C7H5F2NO2. It is a white crystalline powder that is soluble in water and has a melting point of 141-144°C. It has been widely used in various scientific research applications, such as in the synthesis of pharmaceuticals, in drug metabolism studies, and in drug delivery systems.
Applications De Recherche Scientifique
2-(3,5-Difluorophenyl)-5-hydroxypyridine, 95% has been widely used in various scientific research applications, such as in the synthesis of pharmaceuticals, in drug metabolism studies, and in drug delivery systems. In the synthesis of pharmaceuticals, 2-(3,5-Difluorophenyl)-5-hydroxypyridine, 95% can be used as a starting material for the synthesis of various drugs, such as anti-inflammatory drugs, anti-diabetic drugs, and anti-hypertensive drugs. In drug metabolism studies, 2-(3,5-Difluorophenyl)-5-hydroxypyridine, 95% can be used as a probe compound to investigate the metabolic pathways and enzymes involved in drug metabolism. In drug delivery systems, 2-(3,5-Difluorophenyl)-5-hydroxypyridine, 95% can be used as a drug carrier to improve the solubility and bioavailability of drugs.
Mécanisme D'action
The mechanism of action of 2-(3,5-Difluorophenyl)-5-hydroxypyridine, 95% is not fully understood. However, it is believed that 2-(3,5-Difluorophenyl)-5-hydroxypyridine, 95% acts as a substrate for the enzyme CYP2C19, which catalyzes the formation of the metabolite 2-(3,5-Difluorophenyl)-5-hydroxypyridine, 95%-glucuronide. This metabolite is then further metabolized by other enzymes, such as UGT and SULT, to form the active metabolite 2-(3,5-Difluorophenyl)-5-hydroxypyridine, 95%-sulfate. This active metabolite is believed to be responsible for the pharmacological effects of 2-(3,5-Difluorophenyl)-5-hydroxypyridine, 95%.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3,5-Difluorophenyl)-5-hydroxypyridine, 95% are not fully understood. However, it is believed that 2-(3,5-Difluorophenyl)-5-hydroxypyridine, 95% may have anti-inflammatory, anti-diabetic, and anti-hypertensive effects. It has also been suggested that 2-(3,5-Difluorophenyl)-5-hydroxypyridine, 95% may have anti-cancer effects. Additionally, 2-(3,5-Difluorophenyl)-5-hydroxypyridine, 95% may have neuroprotective effects, as it has been shown to reduce the levels of certain neurotoxic compounds in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3,5-Difluorophenyl)-5-hydroxypyridine, 95% has several advantages when used in laboratory experiments. Firstly, it is a relatively inexpensive compound, making it cost-effective for research purposes. Secondly, it is relatively easy to synthesize and is stable in solution, making it suitable for use in laboratory experiments. Furthermore, it has a wide range of applications in scientific research, making it a versatile compound.
However, there are also some limitations to using 2-(3,5-Difluorophenyl)-5-hydroxypyridine, 95% in laboratory experiments. Firstly, it is not very soluble in organic solvents, making it difficult to use in certain types of experiments. Secondly, its mechanism of action is not fully understood, making it difficult to predict its effects in certain situations. Finally, it is not approved for human use, making it unsuitable for certain types of experiments.
Orientations Futures
There are several potential future directions for research on 2-(3,5-Difluorophenyl)-5-hydroxypyridine, 95%. Firstly, further research could be conducted to investigate the mechanism of action of 2-(3,5-Difluorophenyl)-5-hydroxypyridine, 95%, as well as its biochemical and physiological effects. Secondly, further research could be conducted to investigate the potential uses of 2-(3,5-Difluorophenyl)-5-hydroxypyridine, 95% in drug delivery systems. Thirdly, further research could be conducted to investigate the potential therapeutic applications of 2-(3,5-Difluorophenyl)-5-hydroxypyridine, 95%, such as in the treatment of various diseases. Finally, further research could be conducted to investigate the potential toxic effects of 2-(3,5-Difluorophenyl)-5-hydroxypyridine, 95%, as well as its safety profile.
Méthodes De Synthèse
2-(3,5-Difluorophenyl)-5-hydroxypyridine, 95% can be synthesized through a two-step process, using 3,5-difluorobenzyl chloride and 5-hydroxypyridine as the starting materials. In the first step, the 3,5-difluorobenzyl chloride is reacted with the 5-hydroxypyridine in the presence of a base, such as potassium carbonate, to form 2-(3,5-difluorophenyl)-5-hydroxypyridine. In the second step, the intermediate is reacted with a strong acid, such as sulfuric acid, to yield the desired product, 2-(3,5-Difluorophenyl)-5-hydroxypyridine, 95%.
Propriétés
IUPAC Name |
6-(3,5-difluorophenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO/c12-8-3-7(4-9(13)5-8)11-2-1-10(15)6-14-11/h1-6,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAAUSMWMNJVOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)C2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692515 | |
| Record name | 6-(3,5-Difluorophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-Difluorophenyl)pyridin-3-ol | |
CAS RN |
1255634-06-0 | |
| Record name | 6-(3,5-Difluorophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















